

Application Notes and Protocols: FAPI-Targeted Imaging of the Tumor Microenvironment

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Compound of Interest

Compound Name: *Fapi-mfs*

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Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix (ECM) that plays a pivotal role in tumor progression, metastasis, and response to therapy.[1] A key component of the TME is the cancer-associated fibroblast (CAF), which can constitute a significant portion of the tumor mass and is instrumental in processes like ECM remodeling, angiogenesis, and immunosuppression.[1][2]

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is highly expressed on the surface of CAFs in the majority of epithelial carcinomas (over 90%), while its expression in healthy adult tissues is minimal.[2][3] This differential expression makes FAP an exceptional target for diagnostic imaging and targeted therapies. Novel radiolabeled small-molecule inhibitors of FAP (FAPIs) have been developed for Positron Emission Tomography (PET) imaging, enabling non-invasive visualization of the TME.[4] FAPI-PET imaging often provides high-contrast images due to rapid tracer accumulation in tumors and fast clearance from normal tissues, offering potential advantages over the standard radiotracer, [18F]Fluorodeoxyglucose ([18F]FDG), particularly in tumors with low glucose metabolism.[5]

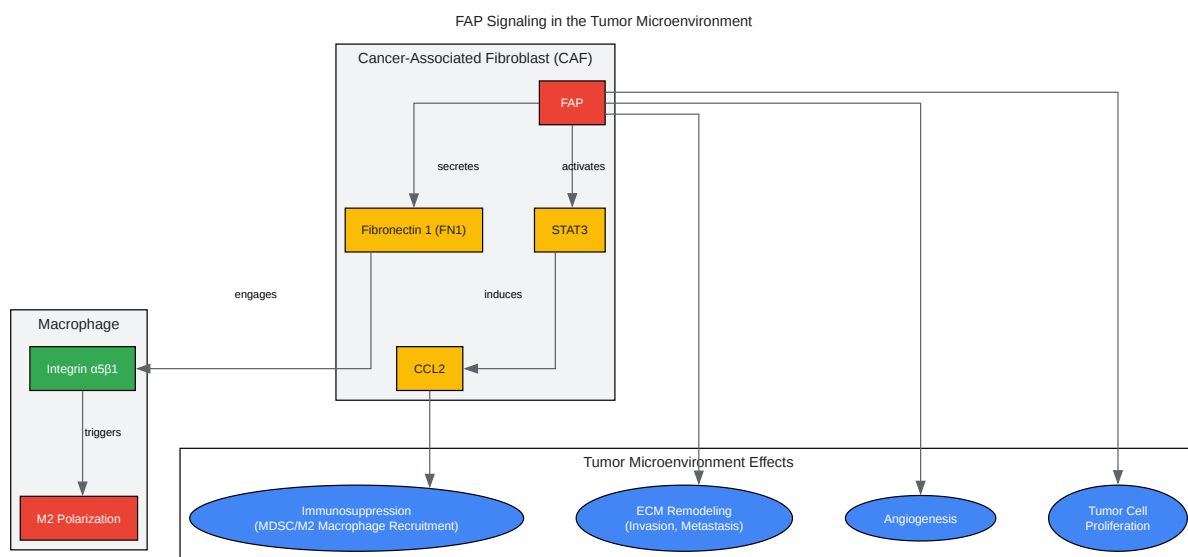
Principle of the Method

FAPI-PET imaging is based on the specific binding of a radiolabeled FAP inhibitor to the FAP enzyme expressed on CAFs within the tumor stroma.[6] The FAPI molecule is a quinoline-

based compound conjugated to a chelator, such as DOTA or NOTA, which securely holds a positron-emitting radionuclide like Gallium-68 (^{68}Ga) or Fluorine-18 (^{18}F).^[7]^[8]

Upon intravenous injection, the FAPI tracer circulates through the body and accumulates in areas with high FAP expression, primarily the tumor stroma. The emitted positrons travel a short distance before annihilating with electrons, producing two 511 keV gamma photons that are detected by the PET scanner.^[6] The resulting data is reconstructed to create a three-dimensional image that maps the distribution and density of FAP-expressing CAFs throughout the body, thereby visualizing the tumor and its metastatic lesions with high sensitivity and specificity.^[4]

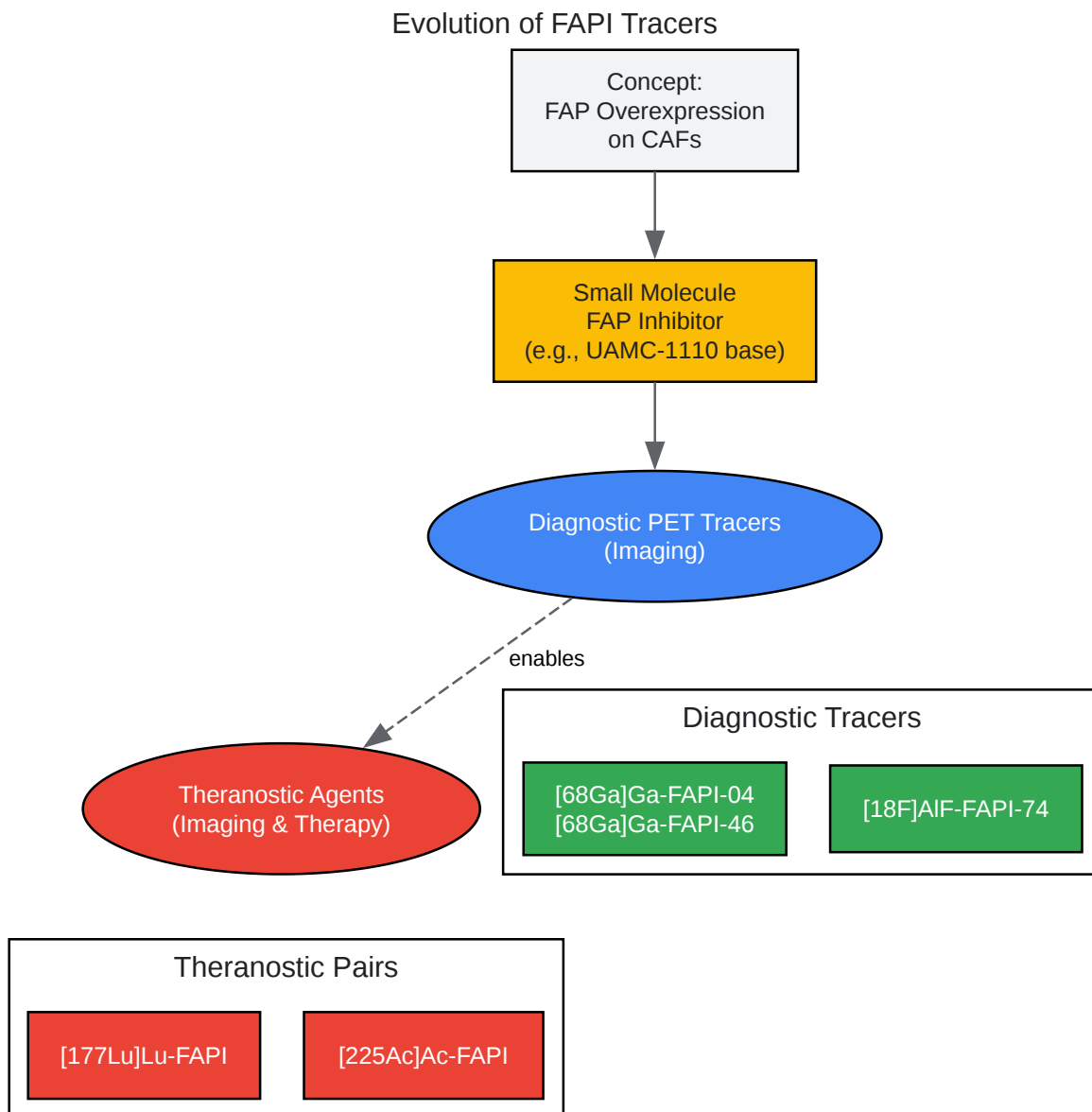
Key Signaling & Workflow Diagrams



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Caption: FAP on CAFs activates signaling pathways like STAT3-CCL2 and FN1 secretion, promoting immunosuppression, ECM remodeling, and tumor growth.

Caption: Standardized workflow for clinical FAPI-PET/CT imaging from patient preparation to final radiological report.



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Caption: Development pipeline of FAP inhibitors from a biological concept to agents for diagnostic imaging and targeted radionuclide therapy.

Quantitative Data Summary

Table 1: Performance Comparison of FAPI-PET vs. [¹⁸F]FDG-PET in Various Cancers

Cancer Type	FAPI Tracer	Metric	FAPI-PET	[18F]FDG-PET	Reference
Multiple Malignancies	[18F]AlF-NOTA-FAPI-04	Sensitivity (Primary Tumor)	97.0%	84.8%	[9]
Sensitivity (Lymph Nodes)	81.8%	50.0%	[9]		
Nasopharyngeal	[68Ga]Ga-FAPI-04	SUVmax (Primary Tumor)	21.4	4.8	[10]
Sensitivity (Primary Tumor)	100%	73.1%	[10]		
Pancreatic (Preclinical)	[68Ga]Ga-FAPI-04	Tumor Uptake (T/M Ratio)	Significantly Higher	Lower	[11]
Breast Cancer	[68Ga]Ga-FAPI-04	Sensitivity (Primary Lesions)	100%	78.2%	[4]
Gastrointestinal	[99mTc]Tc-DP-FAPI	SUVmax (Primary Tumor)	3.22 - 11.33	N/A	[12]

Data compiled from multiple studies. SUVmax: Maximum Standardized Uptake Value; T/M: Tumor-to-Muscle Ratio. Performance can vary based on specific tumor characteristics and patient populations.

Table 2: Biodistribution and Dosimetry of 68Ga-Labeled FAPI Tracers

Tracer	Effective Dose (mSv/MBq)	Organs with Highest Dose	Key Biodistribution Features	Reference
[68Ga]Ga-FAPI-02	1.80E-02	Bladder Wall, Kidneys	Rapid renal clearance, low background uptake in normal organs.	[13]
[68Ga]Ga-FAPI-04	1.64E-02	Bladder Wall, Kidneys	Prolonged tumor retention compared to FAPI-02.	[13]
[68Ga]Ga-FAPI-46	7.80E-03	Bladder Wall, Ovaries	Favorable dosimetry profile with high tumor-to-background ratios.	[7]

An examination with 200 MBq of [68Ga]Ga-FAPI tracers corresponds to an effective dose of approximately 1.5 - 3.6 mSv.[7][13]

Experimental Protocols

Protocol 1: In Vitro Competitive FAP Binding Assay

Objective: To determine the binding affinity (e.g., IC50) of a test compound for Fibroblast Activation Protein.

Materials:

- FAP-expressing cells (e.g., FAP-transfected HT1080 or HEK293T cells).[1][14]
- 96-well plates.
- Radiolabeled FAP ligand (e.g., [177Lu]Lu-FAPI-04) as the competitor.[1]

- Test compound (unlabeled FAPI analogue) at various concentrations.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Incubator (37°C, 5% CO₂).
- Gamma counter or similar detection instrument.
- Phosphate-buffered saline (PBS).

Procedure:

- Cell Seeding: Seed FAP-expressing cells into 96-well plates (e.g., 100,000 cells/well) and culture for 24 hours to allow for adherence.[\[1\]](#)
- Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound in culture medium, ranging from picomolar to micromolar concentrations.
- Competition:
 - Wash the cells once with fresh medium.
 - Add the various concentrations of the unlabeled test compound to the wells.
 - Immediately add a constant, known concentration of the radiolabeled FAP ligand to all wells.[\[1\]](#)
- Incubation: Incubate the plate for 60 minutes at 37°C to allow the binding to reach equilibrium.[\[1\]](#)
- Washing:
 - Aspirate the medium from the wells.
 - Wash the cells three times with ice-cold PBS to remove unbound radioactivity.
- Cell Lysis & Measurement:
 - Lyse the cells in each well (e.g., using 1N NaOH).

- Transfer the lysate to counting tubes.
- Measure the radioactivity in each tube using a gamma counter.
- Data Analysis:
 - Plot the measured radioactivity (bound ligand) against the logarithm of the test compound concentration.
 - Fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Protocol 2: Radiolabeling of FAPI-04 with Gallium-68

Objective: To prepare [68Ga]Ga-DOTA-FAPI-04 for injection.

Materials:

- 68Ge/68Ga radionuclide generator.
- DOTA-FAPI-04 precursor.
- Sterile, pyrogen-free reaction vial.
- Sodium acetate or HEPES buffer.
- 0.05 M HCl for generator elution.[\[6\]](#)
- Heating block or water bath (95-100°C).
- Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) for purification.
- Ethanol and sterile water for cartridge conditioning and elution.
- Sterile 0.9% sodium chloride for final formulation.
- Radio-TLC or HPLC system for quality control.

Procedure:

- Generator Elution: Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.05 M HCl to obtain the $^{68}\text{GaCl}_3$ eluate.
- Reaction Mixture Preparation:
 - In a sterile reaction vial, add the DOTA-FAPI-04 precursor.
 - Add a buffer (e.g., sodium acetate) to adjust the pH of the ^{68}Ga eluate to the optimal range for labeling (typically pH 3.5-5.0).
 - Add the ^{68}Ga eluate to the vial containing the precursor and buffer.
- Labeling Reaction: Heat the reaction mixture at 95-100°C for 5-10 minutes.[\[6\]](#)
- Purification:
 - Condition an SPE cartridge (e.g., C18) with ethanol followed by sterile water.
 - Pass the reaction mixture through the conditioned cartridge. The ^{68}Ga -DOTA-FAPI-04 will be retained.
 - Wash the cartridge with sterile water to remove any unreacted ^{68}Ga .
 - Elute the purified ^{68}Ga -DOTA-FAPI-04 from the cartridge using a small volume of ethanol.
- Formulation: Dilute the ethanol eluate with sterile 0.9% sodium chloride to produce an injectable solution with an acceptable ethanol concentration (<10%).
- Quality Control:
 - Radiochemical Purity: Determine using radio-TLC or HPLC. Purity should be >95%.
 - pH: Measure the pH of the final product (should be suitable for injection, ~5.0-7.5).
 - Sterility and Endotoxin Testing: Perform according to pharmacopeial standards.

Protocol 3: Preclinical FAPI-PET/CT Imaging in a Mouse Model

Objective: To visualize FAP expression in a tumor-bearing mouse model.

Materials:

- Tumor-bearing mice (e.g., subcutaneous xenografts of FAP-expressing cells like A549-FAP or U87MG).[\[1\]](#)[\[15\]](#)
- $[^{68}\text{Ga}]\text{Ga}$ -FAPI or other FAPI tracer (e.g., 3.7–11.1 MBq per mouse).[\[11\]](#)[\[15\]](#)
- Small-animal PET/CT scanner.
- Anesthesia system (e.g., isoflurane).
- Heating pad to maintain body temperature.
- Tail vein catheter or syringe for injection.

Procedure:

- Animal Preparation: Anesthetize the mouse using isoflurane (1.5-2% in oxygen). Maintain anesthesia throughout the injection and imaging procedure. Place the animal on a heating pad to prevent hypothermia.
- Tracer Administration: Administer the FAPI radiotracer (e.g., 5-10 MBq) via intravenous tail vein injection.[\[11\]](#)[\[15\]](#)
- Uptake Period: An uptake period is generally not required for dynamic imaging which starts immediately. For static imaging, a period of 30-60 minutes post-injection is typical.[\[16\]](#)
- PET/CT Imaging:
 - Position the anesthetized mouse in the scanner.
 - Acquire a CT scan for attenuation correction and anatomical localization (e.g., 50 kV, 100 μA).[\[16\]](#)

- Acquire a static PET scan for 10-15 minutes.[16] Alternatively, perform a dynamic scan for 60-120 minutes starting at the time of injection to assess tracer kinetics.[15]
- Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM), applying corrections for attenuation, scatter, and decay.[15]
- Data Analysis:
 - Co-register the PET and CT images.
 - Draw regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, blood pool).
 - Calculate the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

Protocol 4: Clinical FAPI-PET/CT Imaging Protocol

Objective: To detect and stage FAP-positive malignancies in patients.

Procedure:

- Patient Preparation: No specific preparation, such as fasting, is generally required for FAPI-PET imaging. Patients should be well-hydrated.
- Radiotracer and Dosage:
 - Tracer: Typically [68Ga]Ga-FAPI-04 or [68Ga]Ga-FAPI-46.
 - Administered Activity: 100-200 MBq for 68Ga-labeled FAPIs, or approximately 2 MBq/kg. [7][17] For 18F-labeled FAPIs, the activity is typically higher (175-275 MBq).[7][17]
- Administration: Administer the radiotracer via slow intravenous injection.
- Uptake Time: The recommended uptake time between injection and scanning is typically 30 to 60 minutes.[7][17] This allows for sufficient tracer accumulation in target lesions and clearance from the background.

- Imaging Protocol:
 - Patient Positioning: The patient is positioned supine on the scanner bed.
 - CT Scan: A low-dose CT scan is performed from the vertex of the skull to the mid-thigh for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT can be performed if clinically indicated.
 - PET Scan: A whole-body PET scan is acquired over the same anatomical range. Acquisition time is typically 2-3 minutes per bed position.
- Image Interpretation:
 - Qualitative Analysis: FAPI uptake is considered pathologically increased if it is focally higher than the surrounding background, excluding areas of known physiological uptake (e.g., urinary tract, sometimes uterus in pre-menopausal women, and sites of inflammation or wound healing).^{[7][17]}
 - Semi-quantitative Analysis: The maximum Standardized Uptake Value (SUVmax) is calculated for areas of high uptake to quantify the intensity of tracer accumulation. Tumor-to-background ratios can also be calculated.

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